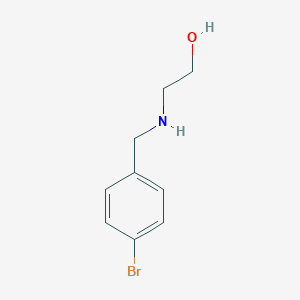

2-((4-Bromobenzyl)amino)ethanol

描述

Contextualization of Functionalized Amino Alcohols in Organic Chemistry

Functionalized amino alcohols, also known as alkanolamines, are organic compounds containing both a hydroxyl (-OH) and an amino (-NHR) group on an alkane framework. rsc.org This bifunctionality makes them crucial building blocks in organic synthesis. rsc.orgcymitquimica.com They are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. gaylordchemical.com For instance, the amino acid serine and the cardiovascular drug propranolol (B1214883) are examples of biologically important amino alcohols. rsc.org

The synthesis of these compounds is a major focus in organic chemistry. gaylordchemical.com Methods often involve the ring-opening of epoxides with amines, the reduction of amino acids, or more advanced catalytic approaches. rsc.org Recent developments include one-pot, organocatalytic asymmetric assembly reactions that can produce optically active β-amino alcohols from simple aldehydes and ketones with high efficiency and enantioselectivity. acs.org Other modern techniques employ photoredox catalysis to synthesize functionalized β-amino alcohols under mild, light-induced conditions. gaylordchemical.com The ability to create specific stereoisomers is particularly important, as the spatial arrangement of the amino and hydroxyl groups is often critical to the molecule's biological activity or its effectiveness as a chiral auxiliary in asymmetric synthesis. nih.gov

Significance of the 4-Bromobenzyl Moiety in Synthetic and Mechanistic Studies

The 4-bromobenzyl group is a common and significant substituent in synthetic chemistry. Its primary importance lies in the presence of the bromine atom on the phenyl ring. This halogen atom serves as a versatile functional handle for a variety of subsequent chemical transformations.

The carbon-bromine bond on the aromatic ring is particularly amenable to forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Current time information in Bangalore, IN. This allows chemists to readily append more complex molecular fragments to the benzyl (B1604629) group. Furthermore, the bromine atom activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. chemicalbook.com

Compounds containing the 4-bromobenzyl moiety, such as 4-bromobenzyl bromide and 4-bromobenzyl alcohol, are widely used as starting materials. Current time information in Bangalore, IN.orgsyn.org For example, 4-bromobenzyl alcohol can be selectively oxidized to either 4-bromobenzaldehyde (B125591) or 4-bromobenzoic acid, providing access to a range of important intermediates. orgsyn.org The study of molecules containing this group, such as organometallic chromium complexes with a 4-bromobenzyl ligand, has also provided insights into reaction mechanisms, including the cleavage of metal-carbon bonds.

Overview of Research Trajectories for 2-((4-Bromobenzyl)amino)ethanol and Related Structures

This compound is primarily recognized as a building block or intermediate in organic synthesis. cymitquimica.com Its structure combines the reactive handles of the secondary amine, the primary alcohol, and the bromo-substituted aromatic ring, making it a versatile precursor for more complex molecules.

While specific research dedicated exclusively to this compound is not extensively documented in primary literature, the research trajectories for closely related structures provide a clear indication of its potential applications. These fall into two main categories: medicinal chemistry and catalysis.

Medicinal Chemistry: A significant area of research involves incorporating the core structure of substituted benzylamino derivatives into novel therapeutic agents. For example, a compound containing the (4-bromobenzyl)amino moiety linked to a thiazole (B1198619) ring has been synthesized and evaluated for its apoptosis-inducing anticancer properties. mdpi.com This suggests that this compound could serve as a valuable precursor for creating libraries of compounds for biological screening. Studies on other substituted benzylamino structures have shown their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease and as selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 for prostate cancer therapeutics.

Catalysis: The amino alcohol functionality is a well-known ligand motif for creating metal catalysts. Research on 2-benzylaminoethanol (the parent compound without the bromine) has shown that it can form catalytically active copper complexes. nih.govresearchgate.netnih.gov These complexes have demonstrated the ability to catalyze the aerobic oxidation of o-aminophenol, mimicking the activity of the enzyme phenoxazinone synthase. nih.govresearchgate.net This line of research suggests that this compound could be used to synthesize novel ligands, with the 4-bromo substituent potentially modulating the electronic properties and, therefore, the reactivity and selectivity of the resulting metal catalyst.

Structure

3D Structure

属性

IUPAC Name |

2-[(4-bromophenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNPLUJAXBAUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Bromobenzyl Amino Ethanol

Direct Synthesis Routes for 2-((4-Bromobenzyl)amino)ethanol

The direct synthesis of this compound can be efficiently achieved through several established chemical pathways. The most common methods include reductive amination and nucleophilic substitution, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.

Reductive Amination Pathways

Reductive amination is a robust method for forming amines from carbonyl compounds. In the context of synthesizing this compound, this pathway involves the reaction of 4-bromobenzaldehyde (B125591) with ethanolamine (B43304). The process occurs in two main steps:

Imine Formation: 4-bromobenzaldehyde and ethanolamine undergo a condensation reaction to form a transient Schiff base or imine intermediate, with the elimination of a water molecule. masterorganicchemistry.com

Reduction: The intermediate imine is then reduced to the desired secondary amine. This reduction is typically accomplished using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Table 1: Reductive Amination for this compound Synthesis

| Reactant 1 | Reactant 2 | Key Steps | Common Reducing Agents |

|---|

Nucleophilic Substitution Approaches

An alternative and widely used synthetic strategy is the nucleophilic substitution reaction between a 4-bromobenzyl halide and ethanolamine. In this approach, the nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-bromobenzyl halide (typically bromide or chloride) and displacing the halide ion. vedantu.comscience-revision.co.uk

The reaction is generally carried out by heating the reactants, often in a solvent like ethanol (B145695), which can also help to solubilize the starting materials. chemguide.co.uk The use of excess ammonia (B1221849) or an amine is common to drive the reaction to completion and to neutralize the hydrogen halide formed as a byproduct. chemguide.co.uk This method is straightforward and relies on readily available starting materials. evitachem.com The reaction of bromoethane (B45996) with ammonia, for example, proceeds in two stages, initially forming an ammonium (B1175870) salt which then reacts with excess ammonia to yield the primary amine. chemguide.co.uk

Table 2: Nucleophilic Substitution for this compound Synthesis

| Electrophile | Nucleophile | Key Feature | Product |

|---|---|---|---|

| 4-Bromobenzyl bromide | Ethanolamine | Formation of a C-N bond via displacement of the bromide ion. | This compound |

Novel Synthetic Route Development

While reductive amination and nucleophilic substitution are the workhorse methods, research into novel synthetic routes continues to aim for milder conditions, higher yields, and improved atom economy. Recent advancements in catalysis offer potential for new approaches. For example, the development of in situ-generated cobalt catalysts from simple cobalt salts like CoCl₂ and reducing agents like NaBH₄ allows for reductive aminations under milder conditions of temperature and pressure (e.g., 80 °C, 1–10 bar H₂). acs.org Such systems demonstrate high selectivity and can be applied to a wide range of substrates, including halogenated benzaldehydes. acs.org

Furthermore, the design of specialized derivatization agents for analytical purposes has led to innovative synthetic strategies. For instance, the synthesis of 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) involves multi-step sequences that could be adapted for the synthesis of related structures. nih.gov These advanced methodologies, while not developed specifically for this compound, represent the forefront of synthetic chemistry and could be applied to create more efficient and sustainable routes to this and related compounds.

Synthesis of Schiff Base Intermediates and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are pivotal intermediates in organic synthesis, formed by the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.com

Condensation Reactions with 4-Bromobenzaldehyde

The synthesis of Schiff bases from 4-bromobenzaldehyde is a well-established reaction. It involves the condensation of the aldehyde with a primary amine, often catalyzed by a small amount of acid. amazonaws.comresearchgate.net For example, the reaction of 4-bromobenzaldehyde with ethyl 2-aminobenzoate (B8764639) in ethanol, catalyzed by methanesulfonic acid, yields the corresponding Schiff base in high yield (96%). amazonaws.com

Similarly, a Schiff base intermediate is inherently formed during the reductive amination synthesis of this compound from 4-bromobenzaldehyde and ethanolamine. This transient imine, (E)-1-(4-bromophenyl)-N-(2-hydroxyethyl)methanimine, is the direct precursor that undergoes reduction to the final product. While often generated in situ and immediately consumed, these imines can in some cases be isolated as stable compounds. libretexts.org The formation is a reversible condensation reaction where water is eliminated. masterorganicchemistry.com

Table 3: Example of Schiff Base Formation

| Aldehyde | Amine | Catalyst/Solvent | Product Type | Ref. |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Ethyl 2-aminobenzoate | Methanesulfonic acid / Ethanol | Schiff Base | amazonaws.com |

| 4-Bromobenzaldehyde | 4-Aminoantipyrine | Absolute Ethanol | Schiff Base | researchgate.net |

Strategic Utility of Imine Formation in Derivatization

The formation of imines is a strategically important step for the chemical derivatization of molecules like this compound. This process opens up several synthetic possibilities:

Reductive Amination: As previously discussed, imine formation is the cornerstone of reductive amination. The ability to form an imine and subsequently reduce it provides one of the most versatile methods for creating new, more complex secondary and tertiary amines. masterorganicchemistry.com

Synthesis of Biologically Active Compounds: Schiff bases themselves, as well as their metal complexes, are known to exhibit a wide range of biological activities. amazonaws.comscience.gov Derivatizing a core structure through imine formation can lead to the discovery of new therapeutic agents. For example, derivatives of 2-amino-thiazole containing a 4-bromobenzylamino moiety have been synthesized and evaluated as potential anticancer agents. mdpi.com

Hydrolysis and Protecting Groups: The imine functional group is generally sensitive to hydrolysis, especially under acidic conditions, which regenerates the original aldehyde and amine. masterorganicchemistry.com This reversibility can be exploited in synthetic strategies where the temporary protection of an amine or carbonyl group is required.

Analytical Derivatization: Imine formation is used to create derivatives with specific properties for analytical detection. The incorporation of a bromine atom, as found in 4-bromobenzaldehyde, creates a distinct isotopic signature (due to ⁷⁹Br and ⁸¹Br isotopes) that is easily recognizable in mass spectrometry, facilitating screening and identification of unknown aldehyde biomarkers. nih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Bromobenzaldehyde |

| Ethanolamine |

| Sodium borohydride |

| 4-Bromobenzyl bromide |

| 4-Bromobenzyl chloride |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) |

| (E)-1-(4-bromophenyl)-N-(2-hydroxyethyl)methanimine |

| Ethyl 2-aminobenzoate |

| Methanesulfonic acid |

| 4-Aminoantipyrine |

| 3-Bromothiophene-2-carbaldehyde |

| 4-Bromoaniline |

Preparation of Functionalized Derivatives and Analogs

The functionalization of this compound is primarily focused on the reactions of its secondary amine and primary hydroxyl group. These modifications allow for the exploration of chemical space and the generation of new molecular entities.

The secondary amine of this compound is a key site for introducing structural diversity through N-alkylation and N-acylation.

N-Alkylation: The direct N-alkylation of amino alcohols like this compound can be challenging due to the potential for over-alkylation to form the tertiary amine. chemrxiv.org The similar reactivity of the two protons on a primary amine in ethanolamine makes mono-alkylation difficult, often requiring careful control of reaction conditions or the use of protecting groups. chemrxiv.org For secondary amines, selective mono-alkylation is more feasible. General methods for N-alkylation often employ alkyl halides in the presence of a base. researchgate.net A sustainable approach involves the palladium-catalyzed N-alkylation of amines with alcohols, which proceeds via a hydrogen auto-transfer reaction. researchgate.net This method has been demonstrated for the reaction of anilines with benzyl (B1604629) alcohol derivatives. researchgate.net

N-Acylation: Selective N-acylation of the amino group in the presence of the hydroxyl group is a crucial transformation. A common method involves the formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride, which then reacts selectively with the amino alcohol to form the N-acyl derivative. google.com This process is efficient and can be carried out in a one-pot manner. google.com Another route to N-acylated compounds is through the synthesis of N-acyl thioureas. This can be achieved by reacting a suitable acyl chloride with an amine to form an amide, which is then treated with an isothiocyanate. nih.gov For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been synthesized via this route. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| science N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., MeCN) | Tertiary amine derivative | researchgate.net |

| science N-Alkylation (Catalytic) | Alcohol, Pd(II) complex, KOBut, Toluene, 100 °C | Tertiary amine derivative | researchgate.net |

| science N-Acylation | 1. Organic acid, Alkyl sulfonyl chloride, Organic base 2. Amino alcohol | N-acyl amino alcohol | google.com |

| science N-Acyl Thiourea (B124793) Formation | Acyl chloride, Isothiocyanate, Amine | N-acyl thiourea derivative | nih.gov |

The primary hydroxyl group in this compound can undergo standard transformations such as esterification and etherification to yield a range of functionalized analogs.

Esterification and Etherification: While specific examples for the direct modification of this compound are not prevalent in the cited literature, general strategies for amino alcohol modification are applicable. For instance, the hydroxyl group can be protected as a benzoate (B1203000) ester to allow for selective reactions at the amine. chemrxiv.org This ester can later be cleaved under basic conditions. chemrxiv.org The synthesis of β-amino alcohol derivatives can also be achieved through the ring-opening of epoxides with amines. For example, functionalized pyrazole-containing β-amino alcohols are prepared by condensing amino-substituted pyrazoles with aryloxy oxiranes. nih.gov This reaction directly installs the β-amino alcohol moiety. nih.gov

Reduction of Carbonyls: In more complex analogs, the hydroxyl group is often introduced via the reduction of a corresponding ketone. For example, the synthesis of (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol was achieved by the reduction of the ketone precursor using sodium borohydride (NaBH₄) in ethanol. mdpi.com

| Modification/Synthetic Strategy | Reagents and Conditions | Purpose/Outcome | Reference |

|---|---|---|---|

| science Esterification (Protection) | Benzoyl chloride, Base | Protection of the hydroxyl group to allow for selective N-functionalization. | chemrxiv.org |

| science Epoxide Ring-Opening | Aryloxy oxirane, Amine, Ethanol or Acetonitrile, Reflux | Direct synthesis of β-amino alcohol derivatives. | nih.gov |

| science Ketone Reduction | Sodium borohydride (NaBH₄), Ethanol | Introduction of a secondary hydroxyl group in complex analogs. | mdpi.com |

The this compound framework can be incorporated into various heterocyclic systems, a common strategy in medicinal chemistry to develop compounds with specific pharmacological profiles.

The reaction between 4-bromobenzaldehyde and ethanolamine yields the Schiff base, 2-((4-bromobenzylidene)amino)ethanol. nih.gov This imine is a valuable intermediate for synthesizing more complex nitrogen-containing heterocycles. nih.gov

More elaborate heterocyclic structures containing the 4-bromophenyl or 4-bromobenzyl moiety have been synthesized:

1,2,4-Triazoles: 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized and further functionalized through S-alkylation, followed by reduction of a ketone to introduce a secondary alcohol, leading to complex triazole derivatives. mdpi.com

Thieno[2,3-d]pyrimidines: 2-(4-Bromobenzyl) tethered 4-amino-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines have been synthesized starting from cyclohexanone (B45756) in a multi-step sequence that incorporates the 4-bromobenzyl group. nih.gov

Quinazolinones: 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one is a key starting material that reacts with various amines to form a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives. bibliomed.org

Thiazoles: Functionalized thiazoles can be prepared via the reaction of tertiary propargyl alcohols with thiobenzamide, catalyzed by Ca(OTf)₂. nih.gov This methodology allows for the incorporation of aryl groups, including bromophenyl substituents, into the thiazole (B1198619) ring system. nih.gov

| Heterocycle | Synthetic Precursor/Method | Key Features | Reference |

|---|---|---|---|

| science Imine (Schiff Base) | Condensation of 4-bromobenzaldehyde and ethanolamine. | Intermediate for N-heterocycles. | nih.gov |

| science 1,2,4-Triazole | Cyclization starting from 4-bromoaniline, followed by S-alkylation and reduction. | Forms a complex, multi-substituted triazole alcohol. | mdpi.com |

| science Thieno[2,3-d]pyrimidine | Gewald reaction followed by cyclization with 4-bromophenyl acetonitrile. | Creates a fused heterocyclic system with a 2-(4-bromobenzyl) substituent. | nih.gov |

| science Quinazolinone | Reaction of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one with amines. | Versatile synthesis of 2,3-disubstituted quinazolinones. | bibliomed.org |

| science Thiazole | Calcium-catalyzed reaction of tertiary propargyl alcohols with thiobenzamide. | Stereoselective synthesis of substituted thiazoles. | nih.gov |

The development of stereoselective methods for the synthesis of chiral β-amino alcohols and their derivatives is of significant interest due to the often stereospecific nature of biological interactions.

Asymmetric Synthesis:

From Chiral Epoxides: Chiral β-amino alcohols can be generated by reacting amines with chiral epoxides. nih.gov The stereochemistry of the resulting hydroxyl group is crucial for the interaction with biological targets like receptors. nih.gov

Asymmetric Transfer Hydrogenation: A highly enantioselective one-pot synthesis of chiral β-heterosubstituted alcohols can be achieved through the asymmetric transfer hydrogenation of prochiral ketones. acs.org Ruthenium complexes with chiral N-sulfonylated diamine ligands are effective catalysts for this transformation, yielding products with excellent enantioselectivity. acs.org

From Chiral Auxiliaries: An improved synthesis of chiral α-(4-bromobenzyl)alanine ethyl ester has been reported, demonstrating a method to create chiral centers in molecules with a similar benzyl-substituted backbone. nih.gov

Stereoselective Reactions:

Enzymatic Resolution: Sulfotransferases have been shown to enable stereoselective sulfation of various amino alcohol substrates. chemrxiv.org This enzymatic approach can be used for the kinetic resolution of racemic amino alcohols. chemrxiv.org

Organocatalysis: A highly stereoselective synthesis of spiro-polycyclic oxindoles bearing five contiguous stereogenic centers has been developed using a sequential organocatalytic Michael–domino Michael/aldol reaction. acs.org This demonstrates the power of organocatalysis in creating complex chiral architectures.

| Approach | Methodology | Outcome | Reference |

|---|---|---|---|

| science Asymmetric Synthesis | Ring-opening of chiral epoxides with amines. | Generation of enantiomerically enriched β-amino alcohols. | nih.gov |

| science Asymmetric Synthesis | Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. | Highly enantioselective synthesis of chiral β-heterosubstituted alcohols. | acs.org |

| science Stereoselective Reaction | Enzymatic sulfation using sulfotransferases. | Kinetic resolution of racemic amino alcohols. | chemrxiv.org |

| science Asymmetric Synthesis | Use of chiral auxiliaries for the synthesis of α-(4-bromobenzyl)alanine. | Production of chiral amino acid esters. | nih.gov |

Structural Elucidation and Spectroscopic Characterization of 2 4 Bromobenzyl Amino Ethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. In the ¹H NMR spectrum of 2-((4-Bromobenzyl)amino)ethanol, distinct signals corresponding to the aromatic, benzylic, and ethanolamine (B43304) protons are expected.

The 4-bromobenzyl moiety gives rise to a characteristic AA'BB' system for the aromatic protons, appearing as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the bromine atom are electronically differentiated from those meta to it. The benzylic methylene (B1212753) protons (-CH₂-Ar) are expected to produce a singlet around δ 3.7-3.8 ppm, as they lack adjacent coupling partners.

The protons of the ethanolamine backbone (-NH-CH₂-CH₂-OH) would appear as two triplets. The methylene group adjacent to the nitrogen (-NH-CH₂-) is anticipated around δ 2.7-2.9 ppm, while the methylene group adjacent to the hydroxyl group (-CH₂-OH) would be found further downfield, typically around δ 3.6-3.8 ppm. The signals for the amine (N-H) and hydroxyl (O-H) protons are often broad and their chemical shifts can vary depending on solvent, concentration, and temperature. These exchangeable protons can be confirmed by a D₂O shake experiment, which results in their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.25 | Doublet | 2H | Ar-H (meta to Br) |

| ~ 3.75 | Singlet | 2H | Ar-CH₂-N |

| ~ 3.65 | Triplet | 2H | N-CH₂-CH₂-OH |

| ~ 2.80 | Triplet | 2H | N-CH₂-CH₂-OH |

| Variable | Broad Singlet | 1H | N-H |

| Variable | Broad Singlet | 1H | O-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum for this compound is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

The aromatic ring will produce four signals: one for the carbon bearing the bromine atom (C-Br), one for the carbon attached to the benzyl (B1604629) group (C-CH₂), and two for the ortho and meta carbons, respectively. The C-Br signal is typically found around δ 120-125 ppm. The quaternary ipso-carbon attached to the benzyl group would appear near δ 138-140 ppm. The two CH carbons of the aromatic ring will have signals in the δ 128-132 ppm range. The benzylic carbon (-CH₂-Ar) is expected around δ 53-55 ppm. The two aliphatic carbons of the ethanolamine moiety would be observed in the upfield region, with the carbon adjacent to the oxygen (-CH₂-OH) appearing around δ 60-62 ppm and the carbon adjacent to the nitrogen (-CH₂-NH-) at approximately δ 50-52 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 139.0 | Quaternary | Ar-C (ipso to -CH₂) |

| ~ 131.5 | CH | Ar-CH (ortho to Br) |

| ~ 130.5 | CH | Ar-CH (meta to Br) |

| ~ 121.0 | Quaternary | Ar-C-Br |

| ~ 61.0 | CH₂ | -CH₂-OH |

| ~ 54.0 | CH₂ | Ar-CH₂-N |

| ~ 51.0 | CH₂ | N-CH₂- |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, a key cross-peak would be observed between the two methylene signals of the ethanolamine backbone (~δ 2.80 and ~δ 3.65 ppm), confirming their adjacent relationship. A correlation between the N-H proton and its adjacent methylene protons (~δ 2.80 ppm) would also be expected, confirming the -NH-CH₂- linkage.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It provides a direct link between the ¹H and ¹³C spectra. For instance, the proton signal at ~δ 7.45 ppm would correlate with the carbon signal at ~δ 131.5 ppm. The benzylic proton signal (~δ 3.75 ppm) would correlate with the benzylic carbon signal (~δ 54.0 ppm), and the two ethanolamine proton signals (~δ 3.65 and ~δ 2.80 ppm) would correlate with their respective carbon signals (~δ 61.0 and ~δ 51.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two or three bonds. This is vital for connecting different fragments of the molecule. Key expected correlations include:

A three-bond correlation (³J) from the benzylic protons (~δ 3.75 ppm) to the aromatic carbons ortho to the methylene group (~δ 130.5 ppm) and the ipso-carbon (~δ 139.0 ppm).

A two-bond correlation (²J) from the benzylic protons (~δ 3.75 ppm) to the ipso-carbon (~δ 139.0 ppm).

Correlations from the N-CH₂ protons (~δ 2.80 ppm) to the benzylic carbon (~δ 54.0 ppm) and the -CH₂OH carbon (~δ 61.0 ppm).

Specialized NMR for Heteronuclei (e.g., ¹⁵N NMR)

While less common than ¹H or ¹³C NMR, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in a molecule. The chemical shift of the nitrogen is highly sensitive to its electronic environment (e.g., hybridization, oxidation state, and hydrogen bonding). For this compound, the nitrogen exists as a secondary amine. The expected ¹⁵N chemical shift would likely fall in the typical range for secondary alkylamines, approximately δ -340 to -370 ppm relative to liquid ammonia (B1221849) (or δ 10 to 40 ppm relative to nitromethane). Techniques like ¹H-¹⁵N HMBC can be used to correlate the nitrogen atom with nearby protons, such as the N-H proton, the benzylic methylene protons, and the adjacent ethanolamine methylene protons, thus confirming its position within the molecular structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The frequencies of these absorptions are characteristic of the bonds and functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the functional groups in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its alcohol, secondary amine, and substituted aromatic components.

The most prominent features would be the broad O-H stretching band of the alcohol group, typically centered around 3300-3400 cm⁻¹, and the moderate N-H stretching band of the secondary amine, which appears in a similar region, often around 3300-3350 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. A key feature for the para-substituted benzene (B151609) ring is the strong C-H out-of-plane bending vibration, which is expected in the 850-800 cm⁻¹ region. The C-N and C-O stretching vibrations would be found in the fingerprint region, typically between 1250-1000 cm⁻¹. Finally, the C-Br stretch is expected as a strong absorption at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3300 | Strong, Broad | O-H Stretch | Alcohol |

| 3350 - 3300 | Moderate | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~ 1600, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | Medium-Strong | C-O, C-N Stretch | Alcohol, Amine |

| 850 - 800 | Strong | C-H Out-of-Plane Bend | p-disubstituted ring |

| 600 - 500 | Strong | C-Br Stretch | Aryl Halide |

Raman Spectroscopy

The 4-bromobenzyl group is expected to exhibit several characteristic Raman bands. The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the benzene ring are expected to produce distinct peaks between 1300 and 1600 cm⁻¹. The C-Br stretching vibration will give rise to a strong band at a lower frequency, typically in the range of 500-650 cm⁻¹.

The secondary amine (N-H) group will have a characteristic N-H stretching vibration, which is typically observed in the range of 3300-3500 cm⁻¹. This peak is often of medium to weak intensity. The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region.

The ethanolamine moiety will contribute vibrations from its C-C and C-O bonds. The C-C stretching vibration is expected around 800-1000 cm⁻¹, while the C-O stretching vibration will likely appear in the 1000-1200 cm⁻¹ range. The O-H stretching vibration from the hydroxyl group is expected to be a broad band in the 3200-3600 cm⁻¹ region.

An interactive data table summarizing the predicted Raman shifts for this compound is provided below.

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C-C Stretch | 1300-1600 |

| Bromine Substituent | C-Br Stretch | 500-650 |

| Secondary Amine | N-H Stretch | 3300-3500 |

| Amine | C-N Stretch | 1000-1250 |

| Alkyl Chain | C-C Stretch | 800-1000 |

| Alcohol | C-O Stretch | 1000-1200 |

| Alcohol | O-H Stretch | 3200-3600 (broad) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The following subsections discuss the expected outcomes from various mass spectrometry techniques for this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₁₂BrNO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. Given the isotopic nature of bromine (⁷⁹Br and ⁸¹Br), two major molecular ion peaks are expected.

The calculated exact masses for the protonated isotopic peaks are:

[C₉H₁₃⁷⁹BrNO]⁺: 230.0228 m/z

[C₉H₁₃⁸¹BrNO]⁺: 232.0207 m/z

The high accuracy of HRMS allows for the unambiguous confirmation of the elemental formula of the compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces intact protonated molecules [M+H]⁺ with minimal fragmentation. chemicalbook.com In the positive ion mode, the ESI-MS spectrum of this compound is expected to show a prominent pair of peaks corresponding to the protonated molecule, reflecting the natural isotopic abundance of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br). These peaks would appear at m/z values corresponding to [C₉H₁₂⁷⁹BrNO + H]⁺ and [C₉H₁₂⁸¹BrNO + H]⁺.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the protonated molecular ion) to gain further structural information. researchgate.net The fragmentation of protonated this compound would likely proceed through several characteristic pathways.

A primary fragmentation pathway for N-benzylamines is the cleavage of the C-N bond, leading to the formation of a stable benzyl or tropylium (B1234903) cation. For this compound, this would result in the loss of the aminoethanol group and the formation of the 4-bromobenzyl cation. The expected fragmentation patterns are detailed below:

Formation of the 4-bromobenzyl cation: Cleavage of the bond between the benzylic carbon and the nitrogen would yield a prominent fragment ion corresponding to the 4-bromobenzyl cation ([C₇H₆Br]⁺), which would appear as a pair of peaks at m/z 169 and 171.

Loss of water: The presence of a hydroxyl group could lead to the loss of a water molecule (18 Da) from the parent ion, resulting in peaks at m/z 212 and 214.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the ethanolamine moiety is also a common fragmentation pathway for amines. libretexts.org

An interactive data table summarizing the predicted major fragment ions in the MS/MS spectrum of protonated this compound is provided below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |

| 230/232 | [C₇H₆Br]⁺ | 169/171 | C₂H₇NO |

| 230/232 | [C₉H₁₁BrN]⁺ | 212/214 | H₂O |

| 230/232 | [C₈H₁₀BrN]⁺ | 199/201 | CH₂OH |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the crystal structure of the closely related precursor, 2-[(4-Bromobenzylidene)amino]ethanol (a Schiff base), provides significant insight into the likely solid-state structure. ondavia.com

The crystal structure of 2-[(4-Bromobenzylidene)amino]ethanol reveals a monoclinic crystal system with the space group P2₁/c. ondavia.com The key crystallographic data for this related compound is presented in the table below.

An interactive data table summarizing the crystallographic data for 2-[(4-Bromobenzylidene)amino]ethanol is provided below. ondavia.com

| Parameter | Value |

| Chemical Formula | C₉H₁₀BrNO |

| Formula Weight | 228.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.349 (4) |

| b (Å) | 6.0328 (10) |

| c (Å) | 7.3673 (12) |

| β (°) | 107.980 (3) |

| Volume (ų) | 944.8 (3) |

| Z | 4 |

In the solid state of 2-[(4-Bromobenzylidene)amino]ethanol, the molecules are linked by O-H···N hydrogen bonds between the hydroxyl group of one molecule and the imine nitrogen of an adjacent molecule. ondavia.com It is highly probable that this compound, with its secondary amine and hydroxyl groups, would also exhibit extensive intermolecular hydrogen bonding in the solid state. The hydrogen bonding network would likely involve the N-H group of the secondary amine and the O-H of the hydroxyl group acting as hydrogen bond donors, and the nitrogen and oxygen atoms acting as acceptors. This would lead to a well-ordered, three-dimensional crystal lattice. The presence of the bulky bromobenzyl group would also influence the molecular packing in the crystal.

Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure data for the compound this compound is not publicly available. The most relevant located data pertains to a structurally related but distinct compound, 2-[(4-Bromobenzylidene)amino]ethanol, which contains a carbon-nitrogen double bond (imine) rather than the single bond present in the requested molecule.

The user's request for an article focusing solely on the intermolecular interactions, packing motifs, and hydrogen bonding network of this compound cannot be fulfilled without the foundational crystallographic data. Generating such an article would require speculative information that falls outside the scope of scientifically accurate reporting.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary experimental data in published scientific sources.

Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound

This absence of published data prevents a comprehensive discussion on the molecular geometry, electronic structure, and reactivity of this compound from a computational perspective. Key areas of investigation, such as Density Functional Theory (DFT) optimizations, Ab Initio calculations, and conformational analysis, which are fundamental to modern chemical research, appear to be unpublished for this compound. Consequently, crucial data regarding its optimized molecular structure, bond lengths, and bond angles, which form the basis of its chemical behavior, remain uncharacterized in the scientific literature.

Furthermore, the electronic properties of this compound, which are critical for predicting its reactivity and potential applications, have not been detailed in available research. Analyses using Frontier Molecular Orbital (FMO) theory to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap, are essential for understanding the molecule's kinetic stability and chemical reactivity. Similarly, Molecular Electrostatic Potential (MEP) surface analysis, a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack, has not been reported for this compound.

While the synthesis and basic characterization of similar compounds have been noted, the specific computational and theoretical explorations outlined for this compound are not present in the surveyed literature. The lack of such fundamental computational studies limits the deeper understanding of this molecule's intrinsic properties and its potential for further scientific and industrial development. Future research initiatives focusing on the computational modeling of this compound would be necessary to fill this knowledge gap and provide the scientific community with valuable insights into its chemical nature.

Computational and Theoretical Studies of 2 4 Bromobenzyl Amino Ethanol

Analysis of Electronic Properties

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and delocalization of electron density within a molecule. researchgate.net It translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.deusc.edu

An NBO analysis for 2-((4-Bromobenzyl)amino)ethanol would involve:

Identifying Key Orbitals: It would identify the sigma (σ) bonds, such as C-C, C-H, C-N, C-O, O-H, and C-Br, as well as the pi (π) orbitals of the benzene (B151609) ring and the lone pair (n) orbitals on the nitrogen, oxygen, and bromine atoms.

Analyzing Donor-Acceptor Interactions: The analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair (n_N) into an antibonding sigma orbital (σ*) of an adjacent C-H or C-C bond. It would also detail the interactions between the π orbitals of the phenyl ring and adjacent sigma bonds.

Hybridization: The analysis would determine the hybridization of atomic orbitals contributing to each bond, providing insight into the molecule's geometry and bonding character. usc.edu

Atomic Charge Distribution

Computational methods are used to calculate the partial atomic charges on each atom in a molecule. This information is crucial for understanding a molecule's reactivity, electrostatic potential, and intermolecular interactions. Common methods include Mulliken population analysis and Natural Population Analysis (NPA), which is derived from the NBO framework. usc.edu

For this compound, a charge distribution analysis would likely show:

Negative charges concentrated on the most electronegative atoms: oxygen, nitrogen, and bromine.

Positive charges on the hydrogen atoms, particularly the one attached to oxygen (in the hydroxyl group) and the one on the amine nitrogen, making them potential hydrogen bond donors.

The distribution of charges across the carbon atoms of the benzene ring would be influenced by the electron-withdrawing bromine atom.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand vibrational and electronic behavior. nih.gov

Theoretical Vibrational Spectra (IR, Raman)

Computational methods, often using Density Functional Theory (DFT), can calculate the harmonic and anharmonic vibrational frequencies of a molecule. sapub.org These frequencies correspond to specific molecular motions (stretching, bending, twisting) and can be used to simulate the Infrared (IR) and Raman spectra. nih.govnih.gov

A theoretical vibrational analysis for this compound would predict the wavenumbers for key functional groups:

O-H Stretch: A characteristic broad band in the IR spectrum, typically around 3300-3500 cm⁻¹. Its exact position is sensitive to hydrogen bonding. ustc.edu.cn

N-H Stretch: A peak in a similar region to the O-H stretch, usually of weaker intensity.

C-H Stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl (B1604629) and ethanol (B145695) groups would be found just below 3000 cm⁻¹. sapub.org

C-N and C-O Stretches: These would be located in the fingerprint region of the spectrum (typically 1000-1300 cm⁻¹).

C-Br Stretch: A low-frequency vibration, typically found below 800 cm⁻¹.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical shifts for ¹H and ¹³C nuclei are then compared to experimental data to aid in the assignment of peaks and confirm the molecule's structure. For a related compound, 2-[(4-bromobenzylidene)amino]ethanol, experimental ¹³C NMR shows chemical shifts at 62.119 ppm (CH₂OH) and 63.331 ppm (N—CH₂), while ¹H NMR shows peaks at 3.69 ppm (CH₂OH) and 3.86 ppm (CH₂-N). nih.gov Theoretical simulations for this compound would predict analogous shifts, which would differ due to the change from an imine (C=N) to an amine (CH₂-N) group.

UV-Vis Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net The calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from a filled orbital, like the Highest Occupied Molecular Orbital (HOMO), to an empty one, like the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic compounds, these often correspond to π → π* transitions. The presence of the bromine atom and the aminoethanol side chain would influence the energy of these transitions and thus the predicted λ_max.

Intermolecular Interaction Analysis in Theoretical Frameworks

The functional groups in this compound—the hydroxyl (-OH) and secondary amine (-NH-) groups—are capable of forming and accepting hydrogen bonds. nih.gov The aromatic ring can participate in π-π stacking and C-H···π interactions. nih.gov Theoretical frameworks can be used to model these non-covalent interactions, which are critical for understanding the compound's solid-state crystal packing and its behavior in solution. acs.orgresearchgate.net

A computational analysis would explore:

Hydrogen Bonding: The primary intermolecular interaction would likely be O-H···N or N-H···O hydrogen bonds between molecules, forming dimers or larger clusters. The strength and geometry of these bonds can be calculated. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. nih.govwikipedia.orgbiointerfaceresearch.com The analysis is based on partitioning the crystal electron density into molecular regions, allowing for the generation of a unique surface for each molecule. crystalexplorer.net This surface is mapped with various properties to highlight and analyze the nature and extent of intermolecular contacts.

A key property mapped onto the Hirshfeld surface is the normalized contact distance (dnorm). The dnorm value is calculated based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. This mapping uses a red-white-blue color scheme:

Red spots indicate contacts shorter than the sum of van der Waals radii, representing close intermolecular interactions such as hydrogen bonds. nih.govbiointerfaceresearch.commdpi.com

White areas represent contacts approximately equal to the van der Waals radii. mdpi.comscirp.org

Blue areas signify contacts longer than the van der Waals radii. mdpi.comscirp.org

For this compound, the Hirshfeld surface mapped with dnorm would reveal distinct red regions corresponding to key interactions. These would primarily be associated with the hydrogen bonds formed by the hydroxyl (-OH) and amine (-NH) groups, as well as closer contacts involving the bromine atom.

Based on the functional groups present in this compound (a hydroxyl group, an amine group, a bromophenyl ring), the primary contributions to the Hirshfeld surface are expected to arise from H···H, Br···H, C···H, and O···H contacts. A representative breakdown of these contributions is presented in the table below, illustrating the relative importance of different interactions in the crystal structure.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents the most abundant contacts, largely attributed to van der Waals forces between hydrogen atoms on the periphery of the molecule. |

| Br···H / H···Br | 22.1 | Significant contacts involving the bromine atom, indicative of halogen bonding and other dipole-dipole interactions. |

| C···H / H···C | 16.8 | Corresponds to C-H···π interactions between the aromatic ring and hydrogen atoms of neighboring molecules. |

| O···H / H···O | 13.2 | Represents the strong O-H···N or O-H···O hydrogen bonds involving the hydroxyl group, appearing as distinct sharp spikes on the fingerprint plot. |

| Other | 2.4 | Includes minor contributions from other contacts such as N···H, C···C, and Br···C. |

Quantitative Analysis of Weak Interactions

Beyond the broad overview provided by Hirshfeld analysis, computational methods allow for a detailed quantitative study of specific weak interactions that are crucial for the stability of the crystal structure. For this compound, the most significant of these are C-H···π interactions and halogen bonding.

C-H···π Interactions

C-H···π interactions are a type of non-covalent bond where a polarized C-H group acts as a weak acid, donating its hydrogen to the electron-rich π system of an aromatic ring. nih.govrsc.orgnih.gov These interactions play a vital role in the stabilization of molecular conformations and crystal packing. nih.gov In the crystal structure of this compound, the methylene (B1212753) (-CH2-) and aromatic C-H groups can interact with the π-face of the bromophenyl ring of an adjacent molecule. Computational studies can quantify the strength of these interactions, which typically range from -1 to -8 kcal/mol. nih.govrsc.org

Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic species. aip.orgforagerone.com This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-Br bond. foragerone.com This σ-hole can interact favorably with a nucleophile (a Lewis base), such as the oxygen of the hydroxyl group, the nitrogen of the amine group, or even the π-system of a neighboring aromatic ring. Quantum mechanical calculations are employed to determine the geometry and energy of these interactions, confirming their role in directing the crystal packing arrangement. acs.orgresearchgate.net

The following table provides a hypothetical quantitative summary of the weak interactions anticipated in the crystal structure of this compound.

| Interaction Type | Donor-Acceptor Pair | Typical Interaction Energy (kcal/mol) | Description |

|---|---|---|---|

| Hydrogen Bond | O-H ··· N | -3.0 to -7.0 | A strong, directional interaction between the hydroxyl hydrogen and the amine nitrogen of a neighboring molecule, often a primary driver of the supramolecular assembly. |

| Halogen Bond | C-Br ··· O | -1.5 to -4.0 | The electrophilic σ-hole on the bromine atom interacts with the lone pair of the hydroxyl oxygen. |

| C-H···π Interaction | C-H ··· π(Aromatic Ring) | -1.0 to -2.5 | Weak hydrogen bonds where aliphatic or aromatic C-H groups interact with the face of the bromophenyl ring, contributing to crystal cohesion. |

| Halogen···π Interaction | C-Br ··· π(Aromatic Ring) | -1.0 to -3.0 | An interaction between the bromine atom and the electron-rich π-system of an adjacent molecule. |

Reactivity and Reaction Pathways of 2 4 Bromobenzyl Amino Ethanol

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the phenyl ring of 2-((4-Bromobenzyl)amino)ethanol is susceptible to nucleophilic substitution, a common pathway for functionalizing aryl halides. This reactivity allows for the introduction of a wide range of substituents, thereby enabling the synthesis of more complex molecules. For instance, the bromine atom can be replaced by various nucleophiles, such as amines or thiols. This type of substitution is a fundamental transformation in organic synthesis.

Aryl bromides are frequently employed in cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. While specific examples for this compound are not extensively documented in readily available literature, analogous compounds readily undergo such transformations. For example, related aryl bromides are known to participate in reactions like the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes). These reactions are typically catalyzed by palladium or copper complexes and are instrumental in the construction of complex molecular frameworks.

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a key reactive center, capable of participating in both condensation reactions and acid-base equilibria.

Amine Reactivity in Condensation Reactions

The secondary amine provides a nucleophilic site for reactions with various electrophiles. A notable example is its condensation with carbonyl compounds. For instance, the reaction of a primary or secondary amine with an aldehyde or ketone can lead to the formation of an imine or enamine, respectively. These reactions are often reversible and can be catalyzed by either acid or base.

Furthermore, the secondary amine can react with carboxylic acids and their derivatives, such as acid chlorides or anhydrides, to form amides. libretexts.org This acylation reaction is a fundamental transformation in organic chemistry, leading to the formation of a stable amide bond. While direct reaction with a carboxylic acid typically requires high temperatures, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction under milder conditions. organic-chemistry.org The reaction with more reactive acylating agents like acid chlorides is often rapid at room temperature. libretexts.org

In a specific example, a related compound, N-(4-bromobenzyl)benzo[d]oxazol-2-amine, was synthesized, demonstrating the reactivity of the amine in forming C-N bonds. nih.gov Another study describes the condensation of various aminophenols with trimethinium salts, highlighting the versatility of amine condensation reactions. nih.gov

Protonation Equilibria

As an amine, the nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic and capable of accepting a proton (H+). The extent of this protonation is governed by the pKa of its conjugate acid. The protonated form of the amine exists in equilibrium with the neutral form, and the position of this equilibrium is dependent on the pH of the solution.

In acidic conditions, the amine will be predominantly in its protonated, ammonium (B1175870) salt form. This protonation can influence the molecule's solubility and reactivity. For example, protonation of the amine can prevent it from participating in nucleophilic reactions. The formation of hydrobromide salts of amines is a common occurrence, especially when hydrobromic acid is produced as a byproduct in other reactions. libretexts.org Studies on similar molecules, such as N,4-diheteroaryl 2-aminothiazoles, have detailed the sites of protonation and the resulting hydrogen bonding networks. researchgate.net In the protonated form of some aminopyrimidines, the NH signal in the 1H NMR spectrum appears as a broad singlet at a downfield chemical shift of approximately δ 9.9–10.8 ppm. uminho.pt

Transformations of the Hydroxyl Group

The primary hydroxyl (-OH) group in the ethanolamine (B43304) moiety of this compound can undergo a variety of transformations, including oxidation and substitution reactions like esterification and etherification.

Oxidation Reactions

The primary alcohol functional group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (prepared from chromium trioxide in sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid. libretexts.org

The selective oxidation of alcohols is a crucial transformation in organic synthesis. For molecules containing other sensitive functional groups, such as the secondary amine in this case, chemoselectivity is a key consideration. Reagents like Dess-Martin periodinane (DMP) are known for their mild conditions and high yields in oxidizing primary alcohols to aldehydes. libretexts.org Biological systems also utilize alcohol oxidation, for example, through coenzymes like NAD+. libretexts.org

Esterification and Etherification Reactions

The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This process, known as esterification, is typically catalyzed by an acid, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to favor the formation of the ester, the water produced is often removed. chemguide.co.uk Alternatively, more reactive acylating agents like acid anhydrides or acyl chlorides can be used to form esters, often under milder conditions. chemguide.co.uk The Steglich esterification, using a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a mild method for forming esters, even with sterically hindered alcohols. organic-chemistry.org

Etherification, the formation of an ether, can also be achieved from the hydroxyl group. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given that this compound already contains a bromine atom, intramolecular etherification to form a cyclic ether could be a possibility under certain conditions, though intermolecular reactions are also plausible.

Coordination Chemistry and Metal Complexation of 2 4 Bromobenzyl Amino Ethanol Derivatives

Role as a Ligand in Transition Metal Chemistry

2-((4-Bromobenzyl)amino)ethanol is anticipated to be an effective ligand in transition metal chemistry, primarily owing to the presence of multiple potential donor atoms: the nitrogen of the secondary amine and the oxygen of the terminal hydroxyl group. This dual-functionality allows it to act as a chelating agent, forming stable ring structures with a central metal ion. The presence of the 4-bromobenzyl group can also influence the electronic and steric properties of the resulting metal complexes.

The synthesis of metal complexes with this compound would likely follow established procedures for similar amino alcohol ligands. A general approach involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Co(II), Zn(II), or Cu(II)) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often carried out under reflux to ensure completion.

For instance, the synthesis of a generic metal(II) complex, [M(L)₂], where L represents the deprotonated form of this compound, can be represented by the following reaction:

MCl₂ + 2HL → [M(L)₂] + 2HCl

In this reaction, the ligand acts as a monoanionic bidentate ligand upon deprotonation of the hydroxyl group. The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by the reaction conditions, including the molar ratio of the reactants and the pH of the solution. For example, a 1:2 metal-to-ligand ratio is common for the formation of neutral complexes with divalent metal ions.

Table 1: Representative Synthetic Conditions for Amino Alcohol Metal Complexes

| Metal Ion | Precursor Salt | Solvent | Reaction Condition | Expected Complex |

|---|---|---|---|---|

| Co(II) | CoCl₂·6H₂O | Ethanol | Reflux, 2-4 hours | [Co(C₉H₁₁BrNO)₂] |

| Zn(II) | Zn(NO₃)₂·6H₂O | Methanol | Stirring at RT, 24 hours | [Zn(C₉H₁₁BrNO)₂] |

Based on the structure of this compound, the primary donor atoms for coordination are the nitrogen of the amino group and the oxygen of the hydroxyl group. This allows the ligand to function in several potential binding modes:

Bidentate Chelating (N, O): This is the most probable binding mode, where the ligand forms a stable five-membered chelate ring with the metal ion through the nitrogen and oxygen atoms. In most cases, the hydroxyl proton is lost upon coordination, making the ligand monoanionic.

Monodentate (N or O): Less commonly, the ligand might coordinate through either the nitrogen or the oxygen atom, particularly if steric hindrance prevents chelation or in the presence of competing ligands.

Bridging: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the oxygen atom coordinating to both.

The coordination geometry around the metal center would be influenced by the metal ion itself and the stoichiometry of the complex. For example, Co(II) and Zn(II) complexes with a 1:2 metal-to-ligand ratio are often tetrahedral or octahedral, while Cu(II) complexes frequently exhibit square planar or distorted octahedral geometries.

Mechanistic Insights into Metal-Ligand Interactions

The formation of metal complexes in solution is a dynamic process involving the displacement of solvent molecules from the metal's coordination sphere by the ligand. The stability of the resulting complex is governed by both thermodynamic and kinetic factors. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key driving force for the coordination of this compound.

Mechanistic studies could involve kinetic experiments to determine the rates of complex formation and dissociation. Computational methods, such as Density Functional Theory (DFT), can also provide valuable insights into the electronic structure of the complexes and the nature of the metal-ligand bonding. These studies can help to rationalize the observed structures and reactivity of the complexes.

Catalytic Applications of Derived Metal Complexes

Content for this section cannot be generated as no research articles, patents, or other scientific publications detailing the use of metal complexes of this compound as catalysts in chemical reactions were found. The performed searches covered a range of potential catalytic applications, including but not limited to:

Oxidation reactions

Reduction reactions

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)

Polymerization reactions

Asymmetric catalysis

While the broader classes of compounds to which this compound belongs (amino alcohols, N-benzylethanolamines) are known to form metal complexes with catalytic activities in various transformations, no studies have specifically reported on the catalytic behavior of complexes involving the 4-bromo-substituted ligand requested.

It is possible that such applications have not yet been explored or published in the accessible scientific domain. Future research may uncover catalytic uses for these specific metal complexes.

Exploration of Biological Activities and Mechanistic Investigations of 2 4 Bromobenzyl Amino Ethanol Derivatives

In Vitro and In Silico Evaluation of Antimicrobial Properties

The structural framework incorporating the 4-bromobenzyl moiety has been utilized to develop potent antimicrobial agents. Investigations into these derivatives have revealed mechanisms targeting essential bacterial and fungal processes.

Derivatives of 2-((4-Bromobenzyl)amino)ethanol have been shown to possess significant antibacterial properties through various mechanisms, most notably the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topological state of DNA during replication and transcription, making them validated targets for antibacterial drugs.

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. tandfonline.com Among them, compound (S)-2-((4-bromobenzyl)amino)-3-phenyl-1-(3-(trifluoromethyl)-5,6-dihydro- tandfonline.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)propan-1-one (Table 1, Compound A) displayed noteworthy antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to the control antibiotic, ampicillin. tandfonline.com Molecular docking studies suggest that these derivatives can bind to DNA gyrase, thereby inhibiting its function. tandfonline.com

Similarly, quinoline-oxadiazole derivatives featuring a 4-bromophenyl group have been investigated. These compounds are thought to interfere with DNA supercoiling, a process critical for bacterial survival, leading to cell death. mdpi.com Further studies on quinolone derivatives linked to 1,3,4-oxadiazole (B1194373) moieties also point towards topoisomerase IV as a likely enzymatic target. nih.gov In addition, indolyl derivatives such as (E)-2-((1-(4-bromobenzyl)-1H-indol-5-yl) methylene) hydrazine-1-carboximidamide have demonstrated activity against clinical isolates of Klebsiella pneumoniae. jocpr.com

| Compound Name | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| (S)-2-((4-bromobenzyl)amino)-3-phenyl-1-(3-(trifluoromethyl)-5,6-dihydro- tandfonline.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)propan-1-one | S. aureus | 32 | tandfonline.com |

| (S)-2-((4-bromobenzyl)amino)-3-phenyl-1-(3-(trifluoromethyl)-5,6-dihydro- tandfonline.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)propan-1-one | E. coli | 16 | tandfonline.com |

| Ampicillin (Control) | S. aureus | 32 | tandfonline.com |

| Ampicillin (Control) | E. coli | 8 | tandfonline.com |

The antifungal potential of this compound derivatives has also been explored, with studies targeting key fungal enzymes. For instance, a series of quinoline-oxadiazole derivatives were evaluated for their activity against the pathogenic yeast Candida albicans. mdpi.com Certain compounds in this series demonstrated potent inhibitory activity, in some cases exceeding that of the reference drug neomycin. mdpi.com

The proposed mechanism for some antifungal derivatives involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. acs.org Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell lysis and death. This mechanism is a well-established target for azole antifungal drugs.

Investigation of Anticancer and Antiproliferative Mechanisms

The 4-bromobenzyl structural motif is present in a variety of compounds investigated for their potential to combat cancer. These derivatives employ multiple mechanisms to inhibit tumor growth, including targeting key enzymes, modulating critical cellular signaling pathways, and interfering with the cytoskeleton.

A primary strategy in modern anticancer drug design is the inhibition of enzymes that are overactive or play a crucial role in cancer cell proliferation and survival. Derivatives of this compound have been shown to inhibit several such targets.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Novel quinoline-oxadiazole derivatives were assessed for their cytotoxic effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, showing considerable activity. mdpi.com Subsequent enzymatic assays confirmed that the most promising of these compounds effectively inhibit EGFR tyrosine kinase, with IC₅₀ values comparable to the known inhibitor lapatinib (B449) (Table 2). mdpi.com

Heme Oxygenase-1 (HO-1): HO-1 is an enzyme that is often upregulated in tumors and contributes to cancer cell survival. A series of imidazole-based derivatives were developed as HO-1 inhibitors. One such compound, 1-(4-((4-bromobenzyl)oxy)phenethyl)-1H-imidazole , demonstrated cytotoxicity against the MCF-7 breast cancer cell line, highlighting the potential of targeting HO-1 in cancer therapy.

| Compound Class | Enzyme Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Quinoline-oxadiazole derivative (8c) | EGFR Tyrosine Kinase | 0.14 | mdpi.com |

| Quinoline-oxadiazole derivative (12d) | EGFR Tyrosine Kinase | 0.18 | mdpi.com |

| Lapatinib (Control) | EGFR Tyrosine Kinase | 0.12 | mdpi.com |

Beyond direct enzyme inhibition, derivatives can exert their anticancer effects by modulating complex signaling pathways that control cell life and death.

Protein Kinase CK2 and Apoptosis Induction: Protein kinase CK2 is a key player in several pro-oncogenic pathways that promote cell proliferation and suppress apoptosis (programmed cell death). A series of 2-aminothiazole (B372263) derivatives have been identified as allosteric inhibitors of the CK2α catalytic subunit. These compounds were shown to induce apoptosis and cell death in 786-O renal cell carcinoma cells. The inhibition of CK2 interferes with critical survival signals, tipping the balance towards apoptosis.

Store-Operated Calcium Entry (SOCE) Modulation: Calcium signaling is vital for numerous cellular functions, and its dysregulation is linked to cancer progression. Store-operated calcium entry (SOCE) is a principal mechanism for calcium influx and has been implicated in the proliferation and migration of cancer cells. Novel derivatives of 2-aminoethyl diphenylborinate (2-APB), which can be structurally related to the bromobenzyl aminoethanol scaffold, have been synthesized to block SOCE in MDA-MB-231 breast cancer cells, thereby inhibiting a key pathway for cancer cell growth.

The microtubule network, formed by the polymerization of tubulin proteins, is essential for cell division, motility, and intracellular transport. It is a highly successful target for anticancer drugs. Several derivatives containing the 4-bromophenylamino moiety have been identified as potent inhibitors of tubulin polymerization.

These agents typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, as the mitotic spindle cannot form correctly. This prolonged mitotic arrest ultimately triggers apoptosis.

For example, a series of 2,4-disubstituted thiazole (B1198619) derivatives, including 2-((4-Bromophenyl)amino)-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide , were synthesized and evaluated as potential tubulin polymerization inhibitors. Similarly, imidazopyrimidine-propenone conjugates such as (Z)-3-((4-bromophenyl)amino)-1-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)prop-2-en-1-one are part of a class of compounds shown to effectively inhibit microtubule assembly, arrest lung cancer cells in the G2/M phase, and induce apoptosis.

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of numerous investigations to determine their potential as enzyme inhibitors. These studies are crucial for understanding the therapeutic potential of this class of compounds across various diseases.

Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's. nih.gov The inhibition of these enzymes helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Several derivatives incorporating the 4-bromobenzyl moiety have shown notable inhibitory activity against BChE. For instance, a series of 2-amino-4-phenyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. umsha.ac.ir Among them, the compound featuring a 4-bromobenzyl ether linkage demonstrated significant BChE inhibition. umsha.ac.ir Similarly, coumarin-based derivatives, such as 3-(4-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one, have also been identified as effective BChE inhibitors. frontiersin.org Further studies on bis-Schiff base derivatives originating from 1-(4-((4-bromobenzyl)oxy)phenyl)ethan-1-one have also reported cholinesterase inhibitory activities. rsc.org

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 2-Amino-4-(4-((4-bromobenzyl)oxy)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (6d) | BChE | 1.00±0.07 | umsha.ac.ir |

| 3-(4-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one (8g) | BChE | 12.30±0.21 | frontiersin.org |

| 2-(((1-(4-((4-Bromobenzyl)oxy)phenyl)ethylidene)hydrazono)methyl)-6-methoxyphenol (2b) | AChE | 150.2±2.26 | rsc.org |

| 2-(((1-(4-((4-Bromobenzyl)oxy)phenyl)ethylidene)hydrazono)methyl)-6-methoxyphenol (2b) | BChE | 175.4±2.96 | rsc.org |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibitors are of great interest for treating hyperpigmentation disorders and for use in cosmetics. nih.govjst.go.jp The enzyme catalyzes the conversion of L-tyrosine to dopaquinone, a crucial step in melanin production. nih.gov

Derivatives containing the 4-bromobenzyl group have shown promise as tyrosinase inhibitors. A study on thiosemicarbazide (B42300) derivatives identified 2-(1-(4-((4-Bromobenzyl)oxy)phenyl)ethylidene)-hydrazine-1-carbothioamide as a highly potent inhibitor of mushroom tyrosinase, with activity significantly greater than some other substituted analogues. jst.go.jp The position of the substituent on the phenyl ring was found to influence the inhibitory activity, with the 4-position being more effective. jst.go.jp Other research into kojic acid-based pyran derivatives and compounds related to 2-(4-Bromobenzyl)benzo[d]oxazole has also indicated effective tyrosinase inhibition. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 2-(1-(4-((4-Bromobenzyl)oxy)phenyl)ethylidene)-hydrazine-1-carbothioamide (6p) | Mushroom Tyrosinase | 0.283 | jst.go.jp |

| N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (9e) | Mushroom Tyrosinase | 109.13 ± 5.12 | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive targets for anti-cancer drug development. nih.govtandfonline.com Flavopiridol, a flavone (B191248) derivative, is a known pan-CDK inhibitor that has advanced to clinical trials. nih.gov

Research into novel inhibitors has explored various scaffolds, including those incorporating a 4-bromophenyl group. For example, a pyrazole-based derivative, 1-(4-((4-Bromophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)-5-(1H-indol-3-yl)-1H-pyrazole-4-carbonitrile, was investigated for its potential to dually inhibit Epidermal Growth Factor Receptor (EGFR) and CDK-2. frontiersin.org Molecular docking studies suggested that this compound could form key interactions within the active site of CDK-2. frontiersin.org While direct IC₅₀ values for this compound derivatives are not always available, related structures show the potential of the 4-bromobenzyl moiety in designing CDK inhibitors. For instance, Rohitukine analogs with a 2-bromophenyl group have demonstrated potent inhibition of CDK-2 and CDK-9. google.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 1-(4-((4-Bromophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)-5-(1H-indol-3-yl)-1H-pyrazole-4-carbonitrile (5f) | CDK-2 | Not specified | frontiersin.org |

| 7-(4-Bromobutoxy)-8-((dipropylamino)methyl)-5,6-dihydroxy-2-phenyl-4H-chromen-4-one (3b) | CDK1 | >50 | nih.gov |

Toll-Like Receptor 4 (TLR4) Pathway Inhibition